麦芽糖醇

描述

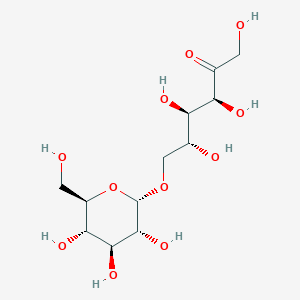

Palatinose, also known as isomaltulose, is a naturally occurring disaccharide carbohydrate composed of glucose and fructose. It is found in small amounts in honey and sugarcane extracts. Palatinose is produced industrially from table sugar (sucrose) and is used as a sugar alternative. It has a mild, natural sweetness, approximately 50% that of sucrose, and is known for its slow digestion, leading to a lower blood glucose and insulin response compared to sucrose .

科学研究应用

Palatinose has a wide range of scientific research applications:

Nutrition and Metabolism: It is used as a low-glycemic index carbohydrate in dietary studies to manage blood glucose levels and improve metabolic health.

Food Industry: Palatinose is used as a sugar substitute in various food products, including beverages, confectionery, and sports nutrition products.

Medical Research: Studies have shown that palatinose can stimulate the release of beneficial gut hormones like GLP-1, which can aid in weight management and diabetes control.

Biotechnology: Palatinose is used in the structural modification of proteins and other biomolecules for various applications.

作用机制

Target of Action

Palatinose, also known as Isomaltulose , is a disaccharide carbohydrate composed of glucose and fructose . It targets the digestive system, specifically the small intestine, where it is enzymatically hydrolyzed into glucose and fructose .

Mode of Action

Palatinose is unique due to its α-1,6-glycosidic bond, which links the glucose and fructose units . This bond is stronger than the α-1,2-glycosidic bond found in sucrose, making the digestion process for Palatinose slower . This slow digestion leads to a more gradual rise in blood glucose and insulin levels after ingestion .

Biochemical Pathways

The slow digestion and absorption of Palatinose result in a more balanced energy supply. It enters the body in a similar way to complex carbohydrates, delivering full carbohydrate energy in a slow and sustained manner . This slow release of glucose in the small intestine leads to a lower effect on blood glucose .

Pharmacokinetics

Palatinose is completely digested and absorbed in the small intestine . The strong α-1,6-glycosidic bond slows down the digestion process, taking 4 to 5 times longer for the body to break this link for absorption .

Result of Action

The slow and sustained release of energy from Palatinose leads to improved metabolic health. It results in a lower rise in blood glucose levels and a more stable blood glucose profile . This can lead to improved glucose tolerance and prevention of hepatic steatosis . Furthermore, Palatinose has been shown to stimulate the release of beneficial gut hormones, including GLP-1 .

Action Environment

Palatinose is a naturally sourced carbohydrate, derived from beet sugar and also found in honey . It is used as a sugar alternative in various environments, from sports nutrition to everyday food and beverage products . Its physical properties closely resemble those of sucrose, making it easy to use in existing recipes and processes .

生化分析

Biochemical Properties

Palatinose plays a significant role in biochemical reactions. It is enzymatically hydrolyzed into glucose and fructose in the small intestine . The rate of hydrolysis is considerably slower than that of sucrose . This slow hydrolysis rate is due to the unique alpha-1,6-glycosidic bond linking glucose and fructose .

Cellular Effects

The slow hydrolysis of Palatinose has a profound effect on cellular processes. It causes blood glucose and insulin levels to rise more gradually and reach lower maxima than after sucrose administration . This property makes Palatinose particularly suitable for individuals with diabetes or pre-diabetic dispositions .

Molecular Mechanism

At the molecular level, Palatinose exerts its effects through its metabolic products, glucose and fructose. After absorption, these monosaccharides are metabolized as typical for glucose and fructose .

Temporal Effects in Laboratory Settings

In laboratory settings, Palatinose shows stability over time. Studies indicate that it is completely hydrolyzed and absorbed in the small intestine . Any systemic Palatinose is assumed to be hydrolyzed as well, or excreted in urine .

Dosage Effects in Animal Models

In animal models, the effects of Palatinose vary with different dosages. High doses up to 7 g/kg body weight/day in rats did not result in adverse effects . Even in humans, high doses up to 50 g were tolerated without signs of intestinal discomfort .

Metabolic Pathways

Palatinose is involved in the metabolic pathways of glucose and fructose, as it is hydrolyzed into these two monosaccharides in the small intestine .

Transport and Distribution

After absorption in the small intestine, glucose and fructose are transported and distributed within cells and tissues for metabolism .

Subcellular Localization

The subcellular localization of Palatinose is related to its metabolic products, glucose and fructose. After hydrolysis, these monosaccharides are distributed within the cell where they undergo typical glucose and fructose metabolism .

准备方法

Synthetic Routes and Reaction Conditions

The chemical synthesis of palatinose is challenging, but it can be produced through enzymatic rearrangement (isomerization) of sucrose. This process involves the use of sucrose isomerase enzymes from certain bacterial strains such as Protaminobacter rubrum, Serratia plymuthica, and Erwinia rhapontici. These bacteria convert sucrose into palatinose with high efficiency .

Industrial Production Methods

In industrial settings, palatinose is produced using bioreactors containing immobilized cells of bacteria like Serratia plymuthica. The cells are immobilized in chitosan, which enhances their stability and enzyme activity. The process involves converting a 40% sucrose solution into palatinose in a batch-type enzyme reactor. The conversion is typically complete within 4 hours, yielding a product with 80% palatinose and 7% trehalulose .

化学反应分析

Types of Reactions

Palatinose undergoes various chemical reactions, including hydrolysis and hydrogenation. It is a reducing sugar due to the presence of a free carbonyl group in its fructose unit, which can participate in redox reactions .

Common Reagents and Conditions

Hydrolysis: Palatinose can be hydrolyzed by α-glucosidase enzymes, breaking it down into glucose and fructose.

Major Products

Hydrolysis: The major products are glucose and fructose.

Hydrogenation: The major product is isomalt.

相似化合物的比较

Similar Compounds

Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.

Trehalulose: An isomer of sucrose with an α-1,1-glycosidic bond.

Turanose: Another sucrose isomer with an α-1,3-glycosidic bond.

Uniqueness of Palatinose

Palatinose is unique due to its α-1,6-glycosidic bond, which makes it a reducing sugar and allows for its slow digestion and absorption. This property makes it particularly beneficial for managing blood glucose levels and providing sustained energy release .

属性

IUPAC Name |

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPPRBMGVWEZRR-WTZPKTTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929736 | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13718-94-0 | |

| Record name | Palatinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-α-D-glucopyranosyl-D-fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMALTULOSE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V59P50X4UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。